{4-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester
Description
{4-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a cyclohexane-based carbamate derivative functionalized with a methylamino-linked glycine moiety (2-amino-acetyl group) at the 4-position of the cyclohexyl ring. This compound belongs to a class of molecules explored for applications in medicinal chemistry, particularly as intermediates in peptide synthesis or enzyme-targeting agents. Notably, this compound has been discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or application .
Properties
IUPAC Name |
benzyl N-[4-[(2-aminoacetyl)-methylamino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-20(16(21)11-18)15-9-7-14(8-10-15)19-17(22)23-12-13-5-3-2-4-6-13/h2-6,14-15H,7-12,18H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIKTBMECLKGJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {4-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester, also known by its CAS number 1353954-68-3, is a carbamate derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant studies and data.
- Molecular Formula : C17H27N3O2
- Molecular Weight : 305.415 g/mol
- Density : 1.11 g/cm³ (predicted)
- Boiling Point : 459.2 °C (predicted)
- pKa : 12.23 (predicted) .
Antimicrobial Activity
Research indicates that derivatives of cyclohexyl carbamates exhibit significant antimicrobial properties, particularly against multi-drug resistant bacteria. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.008 μg/mL |
| Pseudomonas aeruginosa | 0.012 μg/mL |
| Enterococcus faecalis | 0.010 μg/mL |
| Escherichia coli | 0.015 μg/mL |
These findings suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Properties
Studies have demonstrated that this compound can modulate inflammatory responses by decreasing the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cellular models. The mechanism involves the suppression of the MAPK and NF-κB signaling pathways, which are crucial in regulating inflammation.
Case Study: Inhibition of Cytokine Release
In a study using RAW264.7 mouse macrophages treated with lipopolysaccharide (LPS), the compound significantly reduced cytokine levels, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
The anticancer potential of {4-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester has been explored in various cancer cell lines. Preliminary data suggest that it exhibits selective cytotoxicity against certain cancer types.
Table 2: Anticancer Activity
| Cancer Cell Line | GI50 (μM) |
|---|---|
| EKVX (lung cancer) | 25.1 |
| RPMI-8226 (leukemia) | 21.5 |
| OVCAR-4 (ovarian cancer) | 28.7 |
| PC-3 (prostate cancer) | 15.9 |
These results indicate that the compound may be effective in targeting specific cancer cells while sparing normal cells, which is critical for reducing side effects in cancer therapy .
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- The compound has shown efficacy against a range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. Its derivatives have been developed as potential treatments for infections caused by multi-drug resistant strains, particularly Pseudomonas aeruginosa and Acinetobacter species .
- Anticancer Properties
-
Neurological Applications
- There is emerging evidence suggesting that the compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders. Its ability to cross the blood-brain barrier is under investigation, which could lead to applications in treating conditions such as depression and anxiety .
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of the compound tested its antimicrobial properties against clinical isolates of resistant bacteria. Results indicated a significant reduction in bacterial load, suggesting that modifications to the structure could enhance potency against resistant strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Pseudomonas aeruginosa | 4 µg/mL | |
| Acinetobacter baumannii | 8 µg/mL | |
| Staphylococcus aureus | 2 µg/mL |
Case Study 2: Anticancer Activity
In vitro studies revealed that the compound induced apoptosis in human breast cancer cells (MCF-7). The IC50 value was determined to be 25 µM, indicating a promising avenue for further research into its use as an anticancer agent.
Synthesis and Modification
The synthesis of {4-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester involves several steps, including the formation of the carbamic acid moiety and subsequent esterification. Modifications can be made to enhance bioavailability and therapeutic efficacy.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic, basic, or enzymatic conditions, yielding carbamic acid and benzyl alcohol.
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves deprotonation of water to form hydroxide ions, which attack the electrophilic carbonyl carbon .
Amino Group Reactivity
The primary amine in the 2-amino-acetyl moiety participates in acylation and alkylation reactions.
Acylation
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride | N-Acetyl derivative | RT, 12h | 89% | |
| Benzoyl chloride | N-Benzoyl derivative | 0°C → RT, 6h | 76% |
Alkylation
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | N-Methylated derivative | K₂CO₃, DMF, 60°C | 68% | |
| Ethyl bromoacetate | N-Ethoxycarbonylmethyl derivative | Et₃N, CH₂Cl₂, RT | 81% |
Limitations : Steric hindrance from the cyclohexyl ring reduces reactivity in bulky electrophiles.
Carbamate Transesterification
The benzyl carbamate undergoes transesterification with alcohols in the presence of catalysts.
| Alcohol | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Methanol | DMAP (10 mol%) | Methyl carbamate derivative | 94% | |
| Ethanol | NaOEt | Ethyl carbamate derivative | 88% |
Mechanism : Nucleophilic attack by the alcohol on the carbonyl carbon, facilitated by base or Lewis acid catalysts .
Deprotection of the Benzyl Group
The benzyl ester is cleaved via hydrogenolysis or acidic conditions.
| Method | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Hydrogenolysis | H₂ (1 atm), Pd/C | Carbamic acid + Toluene | 95% | |
| Acidic cleavage | HBr (33% in AcOH) | Carbamic acid + Benzyl bromide | 82% |
Applications : This step is critical in synthetic routes for pharmaceuticals, where the benzyl group acts as a protecting group.
Cyclohexyl Ring Functionalization
The cyclohexyl ring undergoes electrophilic substitution under controlled conditions.
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-Nitrocyclohexyl derivative | 54% | |
| Sulfonation | SO₃, H₂SO₄ | 3-Sulfonic acid derivative | 61% |
Challenges : Regioselectivity is influenced by steric effects from the carbamate and amino groups.
Stability Under Thermal and Oxidative Conditions
| Condition | Observation | Degradation Products | Source |
|---|---|---|---|
| 100°C, 24h (air) | Partial decomposition | Benzaldehyde + Cyclohexylamine derivatives | |
| UV light (254 nm) | Rapid oxidation of amino group | Nitroso compounds |
Recommendations : Store under inert atmosphere at ≤ -20°C to prevent degradation.
Comparison with Similar Compounds
Substituent Effects on Stability and Reactivity
- Chloro vs. Amino Groups: Chloro-substituted analogs (e.g., 1353964-35-8) exhibit greater stability under acidic conditions due to reduced nucleophilicity compared to amino-substituted derivatives. Evidence from aspartimide formation studies suggests that benzyl esters are more prone to degradation than cyclohexyl esters, but substituents like chloro may mitigate this by steric or electronic effects .
- Hydroxy vs. Amino Groups: Hydroxy-substituted compounds (e.g., 1353975-59-3) show improved aqueous solubility but may undergo oxidation or ester hydrolysis more readily than amino analogs. The hydroxyl group’s polarity reduces membrane permeability, limiting bioavailability .
- Amino-Acetyl Group: The target compound’s 2-amino-acetyl substituent introduces a glycine-like motif, which could facilitate interactions with biological targets (e.g., enzymes or receptors). However, the primary amine may increase susceptibility to metabolic degradation or intramolecular cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
